6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone
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Overview
Description
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with chlorobenzoyl, chlorophenyl, and trifluoromethyl groups. These substitutions confer unique chemical properties, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of Substituents: The chlorobenzoyl, chlorophenyl, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. This can involve the use of reagents like chlorobenzoyl chloride, chlorophenylboronic acid, and trifluoromethyl iodide in the presence of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for probing the active sites of various enzymes, providing insights into enzyme function and regulation.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of trifluoromethyl and chlorophenyl groups can enhance the biological activity and pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. The trifluoromethyl group can enhance binding affinity and specificity, while the chlorobenzoyl and chlorophenyl groups can modulate the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorobenzoyl)-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone: Lacks the additional chlorine atom on the phenyl ring.
6-(4-methylbenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone: Substitutes a methyl group for the chlorobenzoyl group.
6-(4-chlorobenzoyl)-2-(2-methylphenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone: Substitutes a methyl group for the chlorophenyl group.
Uniqueness
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is unique due to the presence of both chlorobenzoyl and chlorophenyl groups, along with the trifluoromethyl group. This combination of substituents provides a distinct set of chemical properties, including enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N2O2/c19-11-7-5-10(6-8-11)17(27)16-12(18(21,22)23)9-15(26)25(24-16)14-4-2-1-3-13(14)20/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDITMUHIWTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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